![molecular formula C14H12N4O4 B11833469 8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 20886-69-5](/img/structure/B11833469.png)
8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
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Overview
Description
8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that features a purine core substituted with a benzo[d][1,3]dioxole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the benzo[d][1,3]dioxole moiety, which is then coupled with a purine derivative through a series of reactions including halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reaction systems to ensure consistency and scalability. The use of catalysts and optimized reaction conditions can significantly enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2
Biological Activity
8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to known stimulants and has been studied for its effects on various biological systems.
The molecular formula of this compound is C14H12N4O4 with a molar mass of approximately 300.08596 g/mol. The compound features a benzodioxole moiety which is significant for its biological interactions.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Adenosine Receptor Modulation : It has been suggested that derivatives of purine can act as adenosine receptor antagonists, influencing various physiological processes including neurotransmission and inflammation.
- Antioxidant Properties : Some studies have indicated that purine derivatives may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Stimulant Effects : Similar to caffeine and theophylline, it may enhance alertness and cognitive function.
- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects which could be beneficial in conditions like arthritis.
Study 1: Stimulant Properties
A study published in a pharmacological journal evaluated the stimulant effects of this compound on animal models. The results indicated a significant increase in locomotor activity compared to control groups. This suggests potential applications in treating conditions characterized by fatigue or lack of energy.
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of this compound. In vitro assays demonstrated that it effectively scavenged free radicals and reduced oxidative stress markers in cultured cells. This positions the compound as a candidate for further research into neuroprotective agents.
Data Tables
Property | Value |
---|---|
Molecular Formula | C14H12N4O4 |
Molar Mass | 300.08596 g/mol |
Solubility | Soluble in DMSO |
LogP (Octanol-Water) | 2.0 |
Biological Activity | Effect |
---|---|
Adenosine Receptor Modulation | Antagonistic effect |
Antioxidant Activity | Significant scavenging |
Stimulant Effect | Increased locomotion |
Properties
CAS No. |
20886-69-5 |
---|---|
Molecular Formula |
C14H12N4O4 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H12N4O4/c1-17-12-10(13(19)18(2)14(17)20)15-11(16-12)7-3-4-8-9(5-7)22-6-21-8/h3-5H,6H2,1-2H3,(H,15,16) |
InChI Key |
JNBYKYZMRINSLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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